3'-Carboethoxy-3-(3-fluorophenyl)propiophenone
CAS No.: 898788-91-5
Cat. No.: VC2484213
Molecular Formula: C18H17FO3
Molecular Weight: 300.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898788-91-5 |
|---|---|
| Molecular Formula | C18H17FO3 |
| Molecular Weight | 300.3 g/mol |
| IUPAC Name | ethyl 3-[3-(3-fluorophenyl)propanoyl]benzoate |
| Standard InChI | InChI=1S/C18H17FO3/c1-2-22-18(21)15-7-4-6-14(12-15)17(20)10-9-13-5-3-8-16(19)11-13/h3-8,11-12H,2,9-10H2,1H3 |
| Standard InChI Key | GHIYCBWBXYITQU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)F |
| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)F |
Introduction
3'-Carboethoxy-3-(3-fluorophenyl)propiophenone is a synthetic organic compound with the molecular formula C18H17FO3 and a molecular weight of approximately 300.32 g/mol . This compound is part of a broader class of propiophenones, which are known for their diverse applications in pharmaceuticals and organic synthesis.
Synthesis and Applications
The synthesis of 3'-Carboethoxy-3-(3-fluorophenyl)propiophenone typically involves reactions that incorporate fluorinated aromatic rings and carboethoxy groups. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials with specific optical or electronic properties.
Biological and Pharmacological Activities
While specific biological or pharmacological activities of 3'-Carboethoxy-3-(3-fluorophenyl)propiophenone are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, fluorinated aromatic compounds are known for their role in drug design due to their ability to modulate biological activity and improve pharmacokinetic properties.
Research Findings and Future Directions
Research on compounds like 3'-Carboethoxy-3-(3-fluorophenyl)propiophenone is ongoing, with a focus on exploring their potential applications in medicinal chemistry and materials science. The presence of a fluorine atom and a carboethoxy group provides a versatile scaffold for further chemical modification, which could lead to the development of novel therapeutic agents or functional materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume